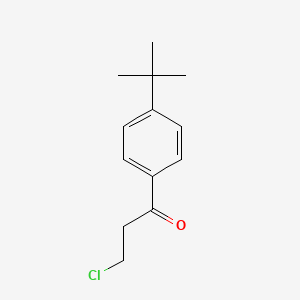

1-(4-T-Butylphenyl)-3-chloropropan-1-one

Description

Contextualization within Halogenated Ketones and Propanoates

Halogenated ketones are a class of organic compounds characterized by a ketone functional group and at least one halogen atom. The position of the halogen relative to the carbonyl group significantly influences the molecule's reactivity. 1-(4-tert-Butylphenyl)-3-chloropropan-1-one is a β-chloroketone, meaning the chlorine atom is situated on the carbon atom beta to the carbonyl group. This arrangement results in distinct chemical properties compared to its α-halogenated counterparts.

The presence of the electron-withdrawing chlorine atom on the β-carbon makes the carbonyl group more electrophilic and the α-protons more acidic. This heightened reactivity is a key feature of β-halogenated ketones and is exploited in various organic transformations. Propanoates, or more specifically in this context, propanones, are three-carbon ketones. The propane-1-one backbone of the title compound provides a versatile scaffold for the construction of more complex molecular architectures.

Significance and Role as a Key Synthetic Intermediate in Organic Transformations

The true value of 1-(4-tert-Butylphenyl)-3-chloropropan-1-one lies in its role as a key synthetic intermediate. Its bifunctional nature, possessing both a reactive ketone and a displaceable chlorine atom, allows for a diverse range of chemical modifications. This makes it a valuable building block in the synthesis of various organic molecules, particularly in the pharmaceutical industry.

One of the notable applications of β-chloro ketones is in the synthesis of heterocyclic compounds. For instance, they can react with amidines to form pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. tandfonline.com Furthermore, the reaction of β-chloro ketones with amines provides a straightforward route to β-aminoketones. rsc.org These compounds are important precursors for a variety of pharmaceuticals, including antidepressants and antipsychotics.

A significant potential application of 1-(4-tert-Butylphenyl)-3-chloropropan-1-one is in the synthesis of analogues of the antidepressant bupropion (B1668061). researchgate.netbg.ac.rsresearchgate.netgoogle.comgoogle.com While bupropion itself is typically synthesized from m-chloropropiophenone, the structural similarities suggest that 1-(4-tert-butylphenyl)-3-chloropropan-1-one could serve as a valuable starting material for novel derivatives with potentially modified pharmacological profiles.

Overview of Structural Features and Inherent Reactivity Potential

The structure of 1-(4-tert-Butylphenyl)-3-chloropropan-1-one is characterized by three key features that dictate its reactivity: the 4-tert-butylphenyl group, the carbonyl group, and the β-chloroethyl chain.

The 4-tert-Butylphenyl Group: The bulky tert-butyl group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. It also provides steric hindrance, which can direct reactions to specific positions.

The Carbonyl Group: The ketone carbonyl group is a primary site of reactivity. The carbon atom of the carbonyl is electrophilic and susceptible to attack by nucleophiles. The adjacent α-protons are acidic and can be removed by a base to form an enolate, which can then participate in a variety of reactions.

The β-Chloroethyl Chain: The chlorine atom at the β-position is a good leaving group, making this carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position.

The interplay of these functional groups gives 1-(4-tert-Butylphenyl)-3-chloropropan-1-one a rich and varied reaction chemistry, making it a valuable tool for synthetic organic chemists.

Chemical and Physical Properties of 1-(4-tert-Butylphenyl)-3-chloropropan-1-one

| Property | Value |

| IUPAC Name | 1-(4-tert-butylphenyl)-3-chloropropan-1-one |

| CAS Number | 28547-33-3 |

| Molecular Formula | C13H17ClO |

| Molecular Weight | 224.72 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and methanol (B129727). |

Data sourced from PubChem and other chemical supplier databases. scbt.comnih.gov

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons, aromatic protons, and the two methylene (B1212753) groups of the chloropropyl chain. The methylene group adjacent to the chlorine will be shifted downfield compared to the methylene group adjacent to the carbonyl. |

| ¹³C NMR | Signals for the carbons of the tert-butyl group, the aromatic ring, the carbonyl carbon, and the two methylene carbons. The carbonyl carbon will appear at a characteristic downfield shift. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone, typically around 1680-1700 cm⁻¹. |

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKVKFPYVTZRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623628 | |

| Record name | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28547-33-3 | |

| Record name | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Tert Butylphenyl 3 Chloropropan 1 One

Friedel-Crafts Acylation Approaches for Related Chloropropanones

The most established and direct method for synthesizing 1-(4-tert-Butylphenyl)-3-chloropropan-1-one is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid. nih.gov In this specific synthesis, tert-butylbenzene (B1681246) is reacted with 3-chloropropionyl chloride in the presence of a catalyst, typically aluminum chloride (AlCl₃).

The mechanism begins with the activation of the acyl chloride by the Lewis acid catalyst. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a resonance-stabilized acylium ion. libretexts.org This acylium ion is a potent electrophile. The electron-rich tert-butylbenzene ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. libretexts.org The tert-butyl group is an ortho-, para-directing activator, but due to steric hindrance, the acylation occurs predominantly at the para-position. The final step involves the deprotonation of the arenium ion intermediate, which restores aromaticity to the ring and regenerates the catalyst, yielding the final product, 1-(4-tert-butylphenyl)-3-chloropropan-1-one. chemguide.co.uk

The reaction conditions for Friedel-Crafts acylation can be fine-tuned to optimize the yield and purity of the product. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst.

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Typical Condition | Purpose/Rationale |

|---|---|---|

| Aromatic Substrate | tert-Butylbenzene | The nucleophilic component of the reaction. |

| Acylating Agent | 3-Chloropropionyl chloride | Provides the acyl group to be added to the ring. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid that generates the acylium ion electrophile. cerritos.edu |

| Solvent | Dichloromethane (B109758), Carbon disulfide | Inert solvent to dissolve reactants; must not react with the catalyst. |

| Temperature | 0 °C to room temperature | Often started at low temperature to control the exothermic reaction. sciencemadness.org |

| Workup | Quenching with ice/dilute HCl | Decomposes the aluminum chloride complex with the product ketone. |

This method is highly effective for preparing aryl ketones and remains a cornerstone of industrial and laboratory synthesis for this class of compounds. nih.gov

Ring-Opening Procedures and Utilization of Specific Precursors in its Synthesis

Alternative synthetic strategies can be envisioned through the ring-opening of cyclic precursors. Although less common than Friedel-Crafts acylation for this specific target, these methods offer different approaches to the carbon skeleton.

One potential pathway involves the ring-opening of a suitable epoxide. Epoxides are three-membered cyclic ethers that are susceptible to ring-opening by nucleophiles due to significant ring strain. masterorganicchemistry.com A hypothetical synthesis could start with a precursor like 2-(4-tert-butylbenzoyl)oxirane. The reaction with a chloride source, such as hydrochloric acid or trimethylsilyl (B98337) chloride, would proceed via a nucleophilic attack on one of the epoxide carbons. Under basic or neutral conditions, the nucleophilic attack would likely occur at the less sterically hindered carbon in an SN2-type mechanism. libretexts.orgmasterorganicchemistry.com Acidic conditions would first involve protonation of the epoxide oxygen, followed by nucleophilic attack, which tends to occur at the more substituted carbon. libretexts.org The regioselectivity of this reaction would be a critical factor to control.

A more recently developed method involves the ring-opening of aryl cyclopropanes. Research has shown that β-chloro ketones can be synthesized from aryl cyclopropanes under visible light mediation with hydrochloric acid, nitric acid, and oxygen. nih.gov This catalyst-free method proceeds through a proposed light-driven radical chain reaction. nih.gov For the synthesis of 1-(4-tert-butylphenyl)-3-chloropropan-1-one, a plausible precursor would be 1-cyclopropyl-4-tert-butylbenzene. The C-C bond of the cyclopropane (B1198618) ring is cleaved and the molecule is functionalized to yield the target β-chloro ketone. This approach represents an innovative use of cyclopropanes as "masked" ketone precursors. nih.gov

Exploration of Novel and Emerging Synthetic Pathways to the Compound

The field of organic synthesis is constantly evolving, with new methodologies emerging that offer advantages in terms of efficiency, selectivity, and environmental impact.

A notable emerging pathway is the visible-light-mediated synthesis of β-chloro ketones from aryl cyclopropanes, as introduced in the previous section. nih.govresearchgate.net This photochemical method avoids the use of metal catalysts and harsh Lewis acids, aligning with the principles of green chemistry. The operational simplicity and tolerance for various functional groups make it an attractive modern alternative to traditional methods. nih.gov

Furthermore, modern cross-coupling reactions could be adapted for the synthesis of the target compound. For instance, palladium-catalyzed coupling reactions of arylboronic acids with acyl chlorides are powerful tools for ketone synthesis. organic-chemistry.org A potential route could involve the Suzuki-Miyaura coupling of 4-tert-butylphenylboronic acid with 3-chloropropionyl chloride. This approach would offer an alternative to the classic Friedel-Crafts reaction, potentially avoiding some of its limitations, such as the need for stoichiometric amounts of a Lewis acid catalyst and its incompatibility with certain functional groups.

One-pot syntheses, which combine multiple reaction steps into a single operation, are also an area of active research. chapman.eduresearchgate.netnih.gov While a specific one-pot synthesis for 1-(4-tert-butylphenyl)-3-chloropropan-1-one is not prominently documented, the development of such a process, perhaps combining the formation of a precursor and a subsequent transformation in a single flask, represents a forward-looking area of synthetic exploration.

Optimization Strategies and Reaction Condition Studies for Enhanced Synthesis

Optimizing the synthesis of 1-(4-tert-butylphenyl)-3-chloropropan-1-one is crucial for improving yield, reducing costs, and minimizing waste, particularly in industrial applications. For the prevalent Friedel-Crafts acylation route, several parameters can be systematically varied to enhance reaction efficiency. nsf.gov

Table 2: Parameters for Optimization of Friedel-Crafts Acylation

| Parameter | Variable | Potential Impact on Reaction |

|---|---|---|

| Catalyst | AlCl₃, FeCl₃, Solid Acids (e.g., Zeolites, Clays) | Choice of catalyst affects reactivity, cost, and ease of separation. Solid acids can offer easier workup and recyclability. chemijournal.com |

| Solvent | Dichloromethane, Nitrobenzene, Solvent-free | Solvent polarity can influence reaction rate and solubility. Solvent-free conditions reduce environmental impact. chemijournal.com |

| Temperature | 0 °C to 60 °C | Higher temperatures can increase reaction rate but may also lead to side products. chemguide.co.uk |

| Reactant Ratio | Molar ratio of tert-butylbenzene to 3-chloropropionyl chloride | Using an excess of the aromatic substrate can sometimes minimize side reactions. |

| Reaction Time | 1 hour to several hours | Sufficient time is needed for completion, but prolonged times can lead to product degradation or side reactions. chemijournal.com |

Studies on related Friedel-Crafts reactions have shown that moving from traditional homogeneous catalysts like AlCl₃ to heterogeneous solid acid catalysts can offer significant advantages. chemijournal.com Solid acids are often less corrosive, can be easily separated from the reaction mixture by filtration, and are frequently reusable, making the process more environmentally benign and cost-effective. Furthermore, optimizing for solvent-free conditions, where the reaction is run with neat reactants, can drastically reduce the generation of volatile organic waste. chemijournal.com The systematic optimization of these conditions is key to developing a robust and sustainable synthesis. scielo.brchemrxiv.org

Reaction Chemistry and Transformational Pathways of 1 4 Tert Butylphenyl 3 Chloropropan 1 One

Reactions Involving the Ketone Moiety

The ketone functional group in 1-(4-tert-butylphenyl)-3-chloropropan-1-one is a key site for a variety of chemical reactions, including reductions, nucleophilic additions, and condensation reactions.

The carbonyl group of 1-(4-tert-butylphenyl)-3-chloropropan-1-one can be readily reduced to the corresponding secondary alcohol, 1-(4-tert-butylphenyl)-3-chloropropan-1-ol. This transformation can be achieved using several common reducing agents.

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, sodium borohydride is effective in reducing ketones to secondary alcohols. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Catalytic hydrogenation is a versatile technique that can reduce the ketone to an alcohol. It is important to control the reaction conditions to avoid potential side reactions, such as hydrogenolysis of the carbon-chlorine bond.

Meerwein-Ponndorf-Verley (MPV) Reduction: This is a chemoselective reduction method that utilizes an aluminum alkoxide, typically aluminum isopropoxide, as the catalyst in the presence of a sacrificial alcohol like isopropanol (B130326). The MPV reduction is known for its high selectivity for carbonyl groups, leaving other functional groups, such as the chloro-alkyl chain, intact.

| Reducing Agent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 1-(4-tert-butylphenyl)-3-chloropropan-1-ol | Methanol or Ethanol |

| Catalytic Hydrogenation (H₂/Catalyst) | 1-(4-tert-butylphenyl)-3-chloropropan-1-ol | Pd/C, PtO₂, or Raney Ni |

| Meerwein-Ponndorf-Verley (MPV) | 1-(4-tert-butylphenyl)-3-chloropropan-1-ol | Aluminum isopropoxide, Isopropanol |

The electrophilic carbon of the carbonyl group in 1-(4-tert-butylphenyl)-3-chloropropan-1-one is susceptible to attack by various nucleophiles, including organometallic reagents. These reactions are fundamental for carbon-carbon bond formation.

Grignard Reagents (RMgX): Grignard reagents, such as methylmagnesium bromide or phenylmagnesium bromide, readily add to the carbonyl group to form tertiary alcohols after acidic workup. The reaction must be carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Organolithium Reagents (RLi): Organolithium reagents are even more reactive than Grignard reagents and will also add to the ketone to produce tertiary alcohols. wikipedia.org Due to their high reactivity, these reactions are often performed at low temperatures.

| Organometallic Reagent | Intermediate | Final Product (after workup) |

| Grignard Reagent (RMgX) | Magnesium Alkoxide | Tertiary Alcohol |

| Organolithium Reagent (RLi) | Lithium Alkoxide | Tertiary Alcohol |

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) in 1-(4-tert-butylphenyl)-3-chloropropan-1-one allows for the formation of an enolate anion in the presence of a suitable base. This enolate can then participate in various condensation reactions.

Aldol (B89426) Condensation: In the presence of a base, the enolate of 1-(4-tert-butylphenyl)-3-chloropropan-1-one can react with another molecule of the same ketone (self-condensation) or with a different aldehyde or ketone (crossed aldol condensation). The initial product is a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. A related reaction involves the cross-condensation of 4-tert-butylbenzaldehyde (B1265539) with propanal, which is a key step in the synthesis of the fragrance ingredient Lilial®. researchgate.netpsu.edu

Claisen Condensation: While the classic Claisen condensation involves the reaction between two esters, a related reaction, the Claisen-Schmidt condensation, can occur between a ketone and an aromatic aldehyde that cannot enolize. In this case, 1-(4-tert-butylphenyl)-3-chloropropan-1-one could act as the enolizable component, reacting with an aromatic aldehyde in the presence of a base.

Reactions Involving the Chlorinated Alkyl Chain

The chlorine atom on the propyl chain of 1-(4-tert-butylphenyl)-3-chloropropan-1-one serves as a leaving group in nucleophilic substitution reactions.

The carbon atom bearing the chlorine is electrophilic and can be attacked by a variety of nucleophiles, leading to the displacement of the chloride ion. This is a classic Sₙ2 reaction.

Reaction with Amines: Primary and secondary amines can act as nucleophiles, displacing the chloride to form the corresponding amino-ketones. These products can be valuable intermediates in the synthesis of more complex molecules. chemguide.co.ukyoutube.com

Reaction with Other Nucleophiles: Other nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), and alkoxides (RO⁻) can also displace the chloride to introduce new functional groups into the molecule.

| Nucleophile | Product |

| Primary Amine (RNH₂) | 1-(4-tert-butylphenyl)-3-(alkylamino)propan-1-one |

| Secondary Amine (R₂NH) | 1-(4-tert-butylphenyl)-3-(dialkylamino)propan-1-one |

| Cyanide (CN⁻) | 1-(4-tert-butylphenyl)-4-oxobutanenitrile |

| Azide (N₃⁻) | 3-azido-1-(4-tert-butylphenyl)propan-1-one |

The Finkelstein reaction is a well-established method for halogen exchange, typically converting an alkyl chloride or bromide to an alkyl iodide. byjus.comwikipedia.org This reaction is driven by the precipitation of the insoluble sodium chloride or bromide in an acetone (B3395972) solution of sodium iodide. While the direct Finkelstein reaction on 1-(4-tert-butylphenyl)-3-chloropropan-1-one is feasible, it is more commonly applied to its derivatives where an iodide is a better leaving group for subsequent reactions. This Sₙ2 reaction proceeds with an inversion of stereochemistry if the carbon center is chiral. wikipedia.org

| Starting Material | Reagent | Product | Reaction Type |

| 1-(4-tert-butylphenyl)-3-chloropropan-1-one | Sodium Iodide (NaI) in Acetone | 1-(4-tert-butylphenyl)-3-iodopropan-1-one | Finkelstein Reaction |

Elimination Reactions Leading to Unsaturated Derivatives

The presence of a chlorine atom on the carbon beta to the carbonyl group in 1-(4-tert-butylphenyl)-3-chloropropan-1-one makes it a suitable substrate for elimination reactions. These reactions typically proceed via E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanisms to yield unsaturated derivatives, primarily α,β-unsaturated ketones. youtube.com

In an E2 mechanism, a strong, sterically hindered base abstracts a proton from the α-carbon, leading to the concerted formation of a double bond and the expulsion of the chloride leaving group. youtube.com The use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product), although in this case, only one product, 1-(4-tert-butylphenyl)prop-2-en-1-one, is possible. youtube.com

The E1 mechanism involves a two-step process starting with the departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base to form the alkene. youtube.com This pathway is less likely for this specific substrate under typical basic conditions but might compete with SN1 reactions in the presence of a weak base and a protic solvent.

The resulting α,β-unsaturated ketone, 1-(4-tert-butylphenyl)prop-2-en-1-one, is a valuable synthetic intermediate. It is a precursor for the synthesis of Lilial®, a fragrance ingredient, often prepared through an aldol condensation reaction. rsc.orgmanchester.ac.uk

| Factor | Favors E2 Mechanism | Favors E1 Mechanism |

|---|---|---|

| Base | Strong, bulky base (e.g., t-BuOK, LDA) | Weak base (e.g., H₂O, EtOH) |

| Substrate | Primary, Secondary, or Tertiary Halide | Secondary or Tertiary Halide (stable carbocation) |

| Solvent | Aprotic solvent | Protic solvent |

| Temperature | High temperature | High temperature |

Reactions Involving the 4-tert-Butylphenyl Aromatic Ring

The aromatic ring of 1-(4-tert-butylphenyl)-3-chloropropan-1-one possesses its own distinct reactivity, allowing for functionalization through various substitution and coupling reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While 1-(4-tert-butylphenyl)-3-chloropropan-1-one itself lacks a suitable leaving group on the aromatic ring for direct cross-coupling, a halogenated analogue, such as 1-(4-bromo-2-tert-butylphenyl)-3-chloropropan-1-one, could readily participate in these transformations.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three main steps:

Oxidative Addition : The low-valent palladium catalyst inserts into the aryl-halide bond. nih.govnih.gov

Transmetalation : An organometallic reagent transfers its organic group to the palladium center. nih.gov

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the catalyst. nih.govnih.gov

Various named cross-coupling reactions could be employed, depending on the desired product. For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group, while a Heck reaction could append a vinyl group. These reactions have become foundational in synthesizing complex molecular frameworks. organicreactions.org

| Reaction Name | Organometallic Reagent (R-M) | General Product (Ar-R) |

|---|---|---|

| Suzuki | Boronic acid/ester (R-B(OR)₂) | Biaryl, Alkylarene |

| Heck | Alkene | Styrene derivative |

| Negishi | Organozinc (R-ZnX) | Biaryl, Alkylarene |

| Stille | Organotin (R-SnR'₃) | Biaryl, Vinylarene |

| Sonogashira | Terminal alkyne | Aryl alkyne |

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The outcome of such a reaction on 1-(4-tert-butylphenyl)-3-chloropropan-1-one is governed by the directing effects of the existing substituents: the tert-butyl group and the 3-chloropropanoyl group.

The tert-butyl group is an alkyl group, which acts as an activating, ortho, para-director due to its electron-donating inductive effect.

The 3-chloropropanoyl group is a deactivating, meta-director because the carbonyl group withdraws electron density from the ring through resonance.

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. lkouniv.ac.inyoutube.com Therefore, incoming electrophiles will be directed to the positions ortho to the bulky tert-butyl group (positions 2 and 6 on the ring). Steric hindrance from the large tert-butyl group may influence the ratio of ortho-substituted products. wikipedia.org

| Reaction | Reagents | Electrophile (E+) | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(2-Nitro-4-tert-butylphenyl)-3-chloropropan-1-one |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-(2-Bromo-4-tert-butylphenyl)-3-chloropropan-1-one |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2-(3-Chloro-propanoyl)-5-tert-butyl-benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(2-Acyl-4-tert-butylphenyl)-3-chloropropan-1-one |

Mechanistic Studies of Halogenation Reactions on Related Structures

Halogenation can occur at different positions on 1-(4-tert-butylphenyl)-3-chloropropan-1-one and related ketones, primarily at the α-carbon of the ketone or on the aromatic ring. The mechanisms for these processes are distinct.

α-Halogenation of the Ketone: The most common route for halogenating ketones is at the α-position. mdpi.com This reaction can be catalyzed by either acid or base and proceeds through an enol or enolate intermediate. scispace.comyoutube.com

Acid-Catalyzed Mechanism : The reaction begins with the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form a neutral enol intermediate. The electron-rich double bond of the enol then attacks the halogen (e.g., Br₂), leading to the α-halogenated ketone and regeneration of the acid catalyst. youtube.com

Base-Catalyzed Mechanism : A base removes an α-proton to form an enolate anion. This nucleophilic enolate then attacks the halogen molecule. This process is often difficult to stop at mono-halogenation, as the electron-withdrawing halogen makes the remaining α-protons more acidic, leading to polyhalogenation. scispace.com

Aromatic Halogenation: As described in section 3.3.2, halogenation of the aromatic ring is an electrophilic aromatic substitution reaction. It involves the generation of a potent electrophile (e.g., Br⁺ from Br₂ and FeBr₃), which is attacked by the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orglibretexts.org Loss of a proton from this intermediate restores aromaticity and yields the aryl halide.

| Feature | Acid-Catalyzed Halogenation | Base-Catalyzed Halogenation |

|---|---|---|

| Catalyst | Acid (e.g., H₃O⁺) | Base (e.g., OH⁻) |

| Key Intermediate | Enol | Enolate |

| Rate Determining Step | Enol formation | Enolate formation |

| Control | Can be stopped at mono-halogenation | Difficult to control; polyhalogenation is common |

Multi-Component Reactions and Complex Cascade Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govtcichemicals.com These reactions are valued for their atom economy, step economy, and ability to rapidly generate molecular complexity. nih.gov

1-(4-tert-Butylphenyl)-3-chloropropan-1-one, with its ketone functionality and reactive alkyl chloride, is a potential building block for MCRs and cascade reactions.

As a Carbonyl Component : The ketone group can participate in classic MCRs. For example, in a Ugi four-component reaction , it could react with an amine, an isocyanide, and a carboxylic acid to produce a complex α-acylamino amide. nih.gov Similarly, it could be a substrate in a Biginelli reaction with an aldehyde and urea (B33335) to form dihydropyrimidinones. tcichemicals.com

As an Alkylating Agent : The chloropropyl chain can act as an electrophile. After an initial MCR involving the ketone, the chloride could participate in a subsequent intramolecular cyclization, leading to complex heterocyclic systems in a cascade process.

As a Michael Acceptor Precursor : The unsaturated derivative, 1-(4-tert-butylphenyl)prop-2-en-1-one (formed via elimination), can act as a Michael acceptor in cascade sequences, initiating a series of bond-forming events upon reaction with a suitable nucleophile.

The discovery of novel MCRs often involves combinatorial screening of various starting materials to identify combinations that yield a single major product. organic-chemistry.org

| Reaction Name | Number of Components | Typical Reactants | Core Product Structure |

|---|---|---|---|

| Strecker Synthesis | 3 | Aldehyde/Ketone, Ammonia, Cyanide | α-Amino nitrile |

| Hantzsch Dihydropyridine Synthesis | 3 | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine |

| Passerini Reaction | 3 | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |

Derivatization Strategies for 1 4 Tert Butylphenyl 3 Chloropropan 1 One

Formation of Analogues through Nucleophilic Displacement of Chlorine

The chlorine atom in 1-(4-tert-butylphenyl)-3-chloropropan-1-one is susceptible to nucleophilic attack, making nucleophilic substitution a cornerstone for the synthesis of its analogues. The electrophilic nature of the carbon atom bonded to the chlorine is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. This facilitates the displacement of the chloride ion by a wide array of nucleophiles.

Common nucleophiles employed in these reactions include amines, thiols, and azides, leading to the formation of β-amino ketones, β-thio ketones, and β-azido ketones, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and reaction conditions can be optimized to achieve high yields and selectivity.

For instance, the reaction with primary or secondary amines yields valuable intermediates for the synthesis of various heterocyclic compounds and molecules with potential biological activity. Similarly, reaction with thiols provides access to sulfur-containing analogues, which are of interest in various fields of chemistry. The introduction of an azide (B81097) group opens up further synthetic possibilities, such as the formation of triazoles via click chemistry or reduction to a primary amine.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Piperidine | β-Amino ketone |

| Thiol | Thiophenol | β-Thio ketone |

| Azide | Sodium Azide | β-Azido ketone |

Strategies for Introducing New Functional Groups for Diverse Chemical Applications

Beyond simple displacement, the structure of 1-(4-tert-butylphenyl)-3-chloropropan-1-one allows for the introduction of a variety of functional groups, significantly broadening its applications. These strategies often leverage the initial nucleophilic substitution product for further transformations.

One important reaction is the Favorskii rearrangement, which occurs when α-halo ketones are treated with a base. ddugu.ac.inwikipedia.org This rearrangement can be utilized to convert 1-(4-tert-butylphenyl)-3-chloropropan-1-one into carboxylic acid derivatives. ddugu.ac.inwikipedia.orgadichemistry.com For example, treatment with a hydroxide (B78521) base would lead to a rearranged carboxylic acid, while using an alkoxide or an amine would yield the corresponding ester or amide. wikipedia.org This reaction proceeds through a cyclopropanone (B1606653) intermediate and is a powerful tool for skeletal rearrangement and the introduction of a carboxyl functional group. adichemistry.com

Furthermore, the β-substituted ketone products from nucleophilic displacement can be used to synthesize various heterocyclic compounds. For example, β-amino ketones are well-known precursors for the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles. nih.govzenodo.org These heterocyclic motifs are prevalent in many biologically active molecules. The reaction of 1-(4-tert-butylphenyl)-3-chloropropan-1-one with bifunctional nucleophiles can also lead to the one-pot synthesis of seven-membered rings like 1,4-thiazepanones.

The introduction of an azide group, as mentioned earlier, is particularly useful for creating more complex molecules. The azide functional group can participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. nih.gov This "click chemistry" approach is highly efficient and allows for the facile linking of the 1-(4-tert-butylphenyl)-3-propan-1-one scaffold to other molecules.

| Reaction Type | Reagents | Introduced Functional Group |

|---|---|---|

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Carboxylic Acid/Ester/Amide |

| Heterocycle Synthesis | Bifunctional Nucleophiles (e.g., amidines, hydrazines) | Various Heterocyclic Rings |

| Click Chemistry | Sodium Azide, followed by an alkyne and Cu(I) catalyst | 1,2,3-Triazole |

Chemical Modifications for Enhanced Synthetic Utility

The chemical modification of 1-(4-tert-butylphenyl)-3-chloropropan-1-one can significantly enhance its utility as a building block in organic synthesis. The reactivity of both the chloro and carbonyl groups can be exploited to construct more complex molecular architectures.

The Favorskii rearrangement, in addition to introducing a new functional group, fundamentally alters the carbon skeleton, providing access to highly branched structures that may be difficult to synthesize through other routes. ddugu.ac.in This rearrangement offers a strategic advantage in the synthesis of complex target molecules.

The conversion of 1-(4-tert-butylphenyl)-3-chloropropan-1-one into heterocyclic systems is another key modification that enhances its synthetic value. Heterocycles are fundamental components of many pharmaceuticals and agrochemicals. nih.govnih.gov By serving as a precursor to these ring systems, the compound becomes a valuable starting material for drug discovery programs. For example, the synthesis of substituted pyrazoles or thiazoles can be envisioned starting from this β-chloro ketone.

Furthermore, the carbonyl group itself can be a site for modification. For instance, it can be reduced to a hydroxyl group, which can then be used in subsequent reactions such as esterification or etherification. Alternatively, the carbonyl group can react with Grignard reagents or other organometallics to extend the carbon chain. These modifications, often performed after the displacement of the chlorine atom, add another layer of diversity to the potential derivatives.

Synthetic Utility and Applications As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds and Analogues

The structural features of 1-(4-T-Butylphenyl)-3-chloropropan-1-one make it an attractive starting material for the synthesis of analogues of known pharmacologically active compounds. The 4-tert-butylphenyl group is a common substituent in medicinal chemistry, often introduced to enhance lipophilicity, modulate metabolic stability, or improve binding affinity to biological targets. The α-chloro ketone functionality serves as a handle for the introduction of various nitrogen-containing substituents, a key step in the synthesis of many bioactive molecules.

While direct synthesis of existing drugs from this specific precursor is not widely documented, its potential is evident in the synthesis of related compounds. For instance, the analogous 3'-chloropropiophenone (B116997) is a known precursor to Bupropion (B1668061), an antidepressant. Following a similar synthetic logic, this compound could be employed to generate novel analogues with potentially altered pharmacological profiles. The general reaction scheme involves the displacement of the chloride by an amine, followed by further modifications.

| Starting Material | Reagent | Potential Product Scaffold | Pharmacological Relevance |

| This compound | tert-Butylamine | 2-(tert-butylamino)-1-(4-(tert-butyl)phenyl)propan-1-one | Antidepressant analogue |

| This compound | Various primary/secondary amines | β-Amino ketone derivatives | Precursors for various bioactive compounds |

This strategic incorporation of the 4-tert-butylphenyl moiety can lead to the development of new chemical entities with tailored properties for drug discovery programs.

Role in Heterocyclic Compound Synthesis, including Formation of Cyclic Acetals/Ketals

The reactivity of the α-chloro ketone in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. One of the most prominent applications of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole ring, a scaffold present in numerous pharmaceuticals.

Hantzsch Thiazole Synthesis:

| Reactant 1 | Reactant 2 | Product |

| This compound | Thioamide (e.g., Thiourea) | 2-Amino-4-(4-tert-butylphenyl)thiazole derivative |

Furthermore, α-chloro ketones can serve as precursors for other heterocyclic systems such as pyrimidines through multi-step sequences. For example, conversion of the chloroketone to a 1,3-dicarbonyl compound or a related reactive intermediate would allow for condensation with amidines to form the pyrimidine (B1678525) ring, as seen in the Pinner synthesis and its variations. mdpi.comslideshare.net

The ketone functionality can also be protected through the formation of cyclic acetals or ketals. This is a common strategy in multi-step synthesis to prevent the ketone from reacting while other parts of the molecule are being modified. google.comgoogle.com The reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst will yield the corresponding 1,3-dioxolane.

Formation of Cyclic Ketals:

| Reactant | Reagent | Product |

| This compound | Ethylene Glycol, H+ | 2-(2-chloroethyl)-2-(4-(tert-butyl)phenyl)-1,3-dioxolane |

This protective strategy enhances the compound's utility as a building block in more complex synthetic routes.

Development of Complex Molecular Architectures Utilizing the Compound as a Core Fragment

The presence of both a reactive ketone and a modifiable aromatic ring in this compound allows for its use as a central fragment in the construction of more elaborate molecular architectures. The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, to introduce additional substituents on the aromatic ring, thereby increasing molecular complexity. nih.govnih.gov

The chloro-ketone portion of the molecule provides a site for nucleophilic attack and subsequent cyclization reactions, leading to the formation of carbocyclic and heterocyclic ring systems. For example, intramolecular Friedel-Crafts reactions could be envisioned if a suitable aromatic group is introduced at the chloro position, leading to fused ring systems.

The compound's structure is also amenable to multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.govwindows.netresearchgate.netnih.gov By carefully choosing the reaction partners, this compound could be incorporated into diverse molecular scaffolds in a highly convergent manner.

The development of these complex structures from this building block highlights its importance in creating novel compounds for materials science and medicinal chemistry applications.

Mechanistic Investigations of Chemical Transformations Involving 1 4 Tert Butylphenyl 3 Chloropropan 1 One

Elucidation of Reaction Mechanisms and Proposed Intermediates

The chemical behavior of 1-(4-tert-butylphenyl)-3-chloropropan-1-one is primarily dictated by the electrophilic nature of its carbonyl carbon and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack.

One of the key transformations of this compound is its reaction with amines, a crucial step in the synthesis of pharmaceuticals like bupropion (B1668061). This reaction is a classic example of a nucleophilic substitution . The mechanism proceeds in a stepwise manner. Initially, the amine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of an aminoketone.

In a related transformation, the carbonyl group of 1-(4-tert-butylphenyl)-3-chloropropan-1-one can undergo nucleophilic addition . A prominent example is the reduction of the ketone to an alcohol using a hydride reagent such as sodium borohydride (B1222165) (NaBH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This attack breaks the carbon-oxygen pi bond, leading to the formation of a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by a protic solvent (like methanol (B129727) or water) to yield the final alcohol product, 1-(4-tert-butylphenyl)-3-chloropropan-1-ol. masterorganicchemistry.comyoutube.comkhanacademy.org

Proposed Reaction Intermediates:

| Reaction Type | Reactants | Proposed Intermediate | Product |

| Nucleophilic Substitution | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one + Amine (e.g., tert-butylamine) | Transition state with a partial bond between the amine nitrogen and the electrophilic carbon, and a partial bond between the carbon and the leaving chloride. | 1-(4-tert-Butylphenyl)-3-(tert-butylamino)propan-1-one |

| Nucleophilic Addition (Reduction) | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one + NaBH₄ | Tetrahedral alkoxide intermediate | 1-(4-tert-Butylphenyl)-3-chloropropan-1-ol |

Stereochemical Aspects and Regioselectivity in Reactions

When a prochiral ketone like 1-(4-tert-butylphenyl)-3-chloropropan-1-one is reduced, a new stereocenter is created at the carbonyl carbon, leading to the possibility of forming two enantiomers of the corresponding alcohol. Controlling the stereochemical outcome of such reactions is a significant goal in modern organic synthesis.

The Corey-Itsuno reduction , also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful method for the enantioselective reduction of ketones. wikipedia.orgnrochemistry.comyoutube.com This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source (e.g., BH₃·THF). The mechanism for this high degree of stereoselectivity involves the formation of a complex between the catalyst and the borane. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, positioning the larger substituent (the 4-tert-butylphenyl group) away from the bulky part of the catalyst. Hydride transfer from the coordinated borane then occurs to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. wikipedia.orgnrochemistry.comorganic-chemistry.org The predictability of the stereochemical outcome is a key advantage of this method.

Another important stereoselective reduction is the Meerwein-Ponndorf-Verley (MPV) reduction . minia.edu.egorganic-chemistry.orgwikipedia.org This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as the catalyst, with isopropanol (B130326) serving as both the solvent and the hydride source. The proposed mechanism involves a six-membered ring transition state where the aluminum coordinates to both the ketone substrate and the isopropoxide. A hydride is then transferred from the isopropanol to the ketone carbonyl carbon. alfa-chemistry.com By using a chiral alcohol as the hydride donor or a chiral ligand on the aluminum alkoxide, an asymmetric MPV reduction can be achieved, yielding an enantioenriched alcohol product. wikipedia.org

In terms of regioselectivity , the reactions of 1-(4-tert-butylphenyl)-3-chloropropan-1-one are generally predictable. Nucleophiles will preferentially attack either the carbonyl carbon or the carbon bearing the chlorine, as these are the most electrophilic sites. Strong, non-basic nucleophiles will favor substitution at the C-Cl bond, while hydride reagents will favor addition at the carbonyl group.

Comparison of Stereoselective Reduction Methods:

| Method | Catalyst | Hydride Source | Key Mechanistic Feature | Stereochemical Outcome |

| Corey-Itsuno Reduction | Chiral Oxazaborolidine | Borane (e.g., BH₃·THF) | Formation of a rigid, sterically defined catalyst-ketone complex | High enantioselectivity, predictable based on catalyst stereochemistry |

| Meerwein-Ponndorf-Verley Reduction | Aluminum Alkoxide (e.g., Al(O-iPr)₃) | Sacrificial Alcohol (e.g., Isopropanol) | Six-membered ring transition state | Can be made enantioselective with chiral alcohols or ligands |

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide quantitative data on reaction rates, offering deeper mechanistic insights. For transformations involving 1-(4-tert-butylphenyl)-3-chloropropan-1-one, the rate of reaction can be influenced by several factors, including the concentration of reactants, the nature of the solvent, and the temperature.

For the nucleophilic substitution reaction with an amine, the reaction is typically expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the ketone and the amine. The rate law can be expressed as:

Rate = k[1-(4-tert-butylphenyl)-3-chloropropan-1-one][Amine]

However, in some cases, particularly in low-polarity aprotic solvents, the reaction can exhibit more complex, higher-order kinetics. This can be due to the amine acting as a base catalyst in the removal of a proton in the transition state. primescholars.com

Kinetic investigations are often carried out using spectroscopic methods, such as UV-Vis or NMR spectroscopy, to monitor the disappearance of a reactant or the appearance of a product over time under pseudo-first-order conditions (where one reactant is in large excess). primescholars.com From these measurements, the rate constant (k) can be determined. While general principles of SNAr reaction kinetics are well-established, specific kinetic data for the reactions of 1-(4-tert-butylphenyl)-3-chloropropan-1-one are not extensively documented in publicly available literature.

The Role of Catalysts and Reagents in Directing Mechanistic Pathways

Catalysts and reagents play a pivotal role in directing the mechanistic pathway of a reaction, often by lowering the activation energy of a specific path or by enabling a reaction that would otherwise not occur.

In the Corey-Itsuno reduction , the chiral oxazaborolidine catalyst is the key to the enantioselectivity. It acts as a chiral Lewis acid that coordinates with both the borane and the ketone, creating a highly organized transition state that favors hydride delivery to one specific face of the carbonyl group. nrochemistry.comorganic-chemistry.org The catalyst is regenerated at the end of the reaction cycle.

In the Meerwein-Ponndorf-Verley reduction , the aluminum alkoxide catalyst functions as a Lewis acid, activating the ketone carbonyl group towards hydride transfer. minia.edu.egalfa-chemistry.com The entire process is a reversible equilibrium, and the reaction is typically driven to completion by using a large excess of the sacrificial alcohol (isopropanol) and by removing the acetone (B3395972) byproduct by distillation. organic-chemistry.org

Phase-transfer catalysis (PTC) is another technique that can be employed to influence the reaction pathway, particularly when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of a nucleophile and an organic solution of the ketone). crdeepjournal.orgacsgcipr.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the reaction can occur. operachem.comprinceton.edu This is achieved by the formation of a lipophilic ion pair between the catalyst and the nucleophile. operachem.com This methodology can increase reaction rates and yields by overcoming solubility barriers. crdeepjournal.org

Summary of Catalyst/Reagent Roles:

| Catalyst/Reagent Type | Example | Role | Mechanistic Impact |

| Chiral Lewis Acid Catalyst | (S)-Me-CBS Oxazaborolidine | Directs stereochemistry of reduction | Creates a chiral environment, leading to an enantioselective reaction pathway. |

| Lewis Acid Catalyst | Aluminum Isopropoxide | Activates carbonyl group for hydride transfer | Facilitates a six-membered transition state for the MPV reduction. |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Transports nucleophile between phases | Overcomes insolubility of reactants, enabling the reaction to proceed at the interface or in the organic phase. |

Stereoselective Synthesis and Chiral Control in the Context of 1 4 Tert Butylphenyl 3 Chloropropan 1 One Derivatives

Enzymatic Resolution and Biocatalytic Approaches for Chiral Analogs

Biocatalysis offers a powerful and environmentally benign approach to obtaining chiral molecules with high enantiopurity. For analogs of 1-(4-tert-butylphenyl)-3-chloropropan-1-one, enzymatic kinetic resolution of the corresponding racemic secondary alcohols, 1-aryl-3-chloropropan-1-ols, has proven to be an effective strategy. This method relies on the ability of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted alcohol).

Detailed research into the lipase-catalyzed synthesis of enantiomers of 3-chloro-1-arylpropan-1-ols has demonstrated the efficacy of this approach for structurally related compounds. In these studies, lipases from Pseudomonas fluorescens (LAK) and Candida rugosa (CRL) have been successfully employed.

The general scheme for the enzymatic kinetic resolution of a racemic 1-aryl-3-chloropropan-1-ol is as follows:

Enantioselective Acylation: The racemic alcohol is subjected to acylation in the presence of a lipase and an acyl donor (e.g., vinyl acetate). The lipase selectively catalyzes the acylation of one enantiomer, typically the (R)-enantiomer, resulting in an enantiomerically enriched (R)-ester and the unreacted (S)-alcohol.

Separation: The resulting mixture of the (R)-ester and (S)-alcohol can be readily separated by standard chromatographic techniques.

Hydrolysis: To obtain the (R)-alcohol, the enantiomerically enriched (R)-ester is subsequently hydrolyzed, often using another lipase like CRL, to yield the desired (R)-1-aryl-3-chloropropan-1-ol with high enantiomeric excess.

This two-step enzymatic process allows for the production of both the (S)- and (R)-enantiomers of the chiral alcohol from the same racemic starting material. For the production of enantiopure (S)-1-aryl-3-chloropropan-1-ols, with enantiomeric excesses up to 99%, reactions are typically allowed to proceed beyond the theoretical 50% conversion. Conversely, to obtain enantiopure (R)-1-aryl-3-chloropropyl acetates (which can then be hydrolyzed to the (R)-alcohols), the reactions are stopped at lower conversions.

Interactive Data Table: Lipase-Catalyzed Resolution of 1-Aryl-3-chloropropan-1-ols.

| Aryl Group | Lipase for Acylation | Acyl Donor | Enantiomer Obtained | Enantiomeric Excess (ee) |

| Phenyl | LAK | Vinyl Acetate | (S)-alcohol | >99% |

| Phenyl | LAK | Vinyl Acetate | (R)-ester | >99% |

| 4-Fluorophenyl | LAK | Vinyl Acetate | (S)-alcohol | >99% |

| 4-Fluorophenyl | LAK | Vinyl Acetate | (R)-ester | >99% |

| 4-Iodophenyl | LAK | Vinyl Acetate | (S)-alcohol | >99% |

| 4-Iodophenyl | LAK | Vinyl Acetate | (R)-ester | >99% |

Asymmetric Synthetic Methodologies for Enantiomerically Enriched Products

While enzymatic resolution is effective, asymmetric synthesis offers a more direct route to enantiomerically enriched products, often with higher theoretical yields. These methods involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For the synthesis of chiral analogs of 1-(4-tert-butylphenyl)-3-chloropropan-1-one, the asymmetric reduction of the prochiral ketone is a key strategy.

This transformation is typically achieved using:

Chiral Metal Catalysts: Transition metal complexes with chiral ligands can catalyze the hydrogenation or transfer hydrogenation of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Biocatalytic Reduction: Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that can reduce ketones to alcohols with high enantioselectivity. By selecting an appropriate KRED, it is possible to synthesize either the (R)- or (S)-alcohol with high enantiomeric excess. These enzymatic reductions are often coupled with a cofactor regeneration system to ensure catalytic efficiency.

The choice of methodology depends on factors such as substrate scope, catalyst availability, and desired enantiomer. The development of extensive enzyme libraries and novel chiral catalysts has significantly expanded the toolbox for the asymmetric synthesis of chiral alcohols from their corresponding ketones.

Diastereoselective Transformations and Control

Diastereoselective transformations are crucial when a molecule already possesses a stereocenter and a second one is introduced. The goal is to control the relative configuration of the newly formed stereocenter in relation to the existing one. In the context of derivatives of 1-(4-tert-butylphenyl)-3-chloropropan-1-one, once a chiral center is established at the carbinol carbon (C1), subsequent reactions can be designed to be diastereoselective.

Strategies for achieving diastereocontrol include:

Substrate-Controlled Diastereoselection: The existing stereocenter can influence the stereochemical outcome of a subsequent reaction at a different position in the molecule. The steric and electronic properties of the substituents around the existing chiral center can direct the approach of reagents, leading to the preferential formation of one diastereomer.

Auxiliary-Controlled Diastereoselection: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a subsequent transformation. After the reaction, the auxiliary is removed, leaving the desired diastereomer. For instance, chiral N-tert-butanesulfinyl imines have been used as effective chiral auxiliaries in the diastereoselective synthesis of complex molecules.

Enzyme-Catalyzed Diastereoselective Reactions: In multi-step enzymatic syntheses, the stereoselectivity of each enzymatic step can be combined to produce a final product with high diastereomeric purity. For example, the combination of an alcohol dehydrogenase and a transaminase in a one-pot cascade has been used to synthesize all four possible stereoisomers of phenylpropanolamine with high enantio- and diastereoselectivity.

While specific examples of diastereoselective transformations starting from chiral 1-(4-tert-butylphenyl)-3-chloropropan-1-ol are not extensively documented in the literature, the principles of stereochemical control through the aforementioned strategies are broadly applicable to this class of compounds.

Advanced Spectroscopic and Spectrometric Characterization Studies of 1 4 Tert Butylphenyl 3 Chloropropan 1 One and Its Derivatives

High-Resolution Mass Spectrometry for Detailed Structural Confirmation and Transformation Product Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds. By providing exact mass measurements with high accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental composition of a parent molecule and its subsequent fragment ions. nih.gov This capability is crucial for confirming the structure of 1-(4-tert-butylphenyl)-3-chloropropan-1-one and for identifying its potential transformation products, such as metabolites or degradation compounds.

When coupled with techniques like electrospray ionization (ESI), HRMS can analyze complex mixtures and propose fragmentation pathways. xmu.edu.cn The fragmentation pattern of 1-(4-tert-butylphenyl)-3-chloropropan-1-one under tandem mass spectrometry (MS/MS) conditions can be predicted based on the established principles of ketone fragmentation. Key fragmentation pathways for propiophenone-like structures often involve α-cleavage and rearrangements. nih.govnih.gov For the target compound, characteristic fragmentation would involve the formation of the tert-butylbenzoyl cation and the tropylium (B1234903) ion, which are common in the mass spectra of α-pyrrolidinophenone synthetic cathinones. wvu.eduniu.edu

The detailed analysis of these fragments provides a structural fingerprint, confirming the presence of specific functional groups and their connectivity. Furthermore, HRMS is invaluable for transformation product analysis. By comparing the mass spectra of a sample over time or after metabolic processing, researchers can identify novel chemical species by their exact masses and deduce their structures from the fragmentation patterns, which often retain a core part of the original molecule.

Table 1: Predicted HRMS Fragmentation of 1-(4-tert-Butylphenyl)-3-chloropropan-1-one

| m/z (calculated) | Elemental Formula | Proposed Fragment Structure/Origin |

| 224.0968 | C₁₃H₁₇ClO | Intact Molecular Ion [M]⁺• |

| 225.1046 | C₁₃H₁₈ClO | Protonated Molecule [M+H]⁺ |

| 161.1017 | C₁₁H₁₃O | [M-CH₂CH₂Cl]⁺; α-cleavage leading to the 4-tert-butylbenzoyl cation. |

| 147.1072 | C₁₁H₁₅ | [M-COCH₂CH₂Cl]⁺; Loss of the chloropropanoyl group to form the tert-butylphenyl cation. |

| 91.0548 | C₇H₇ | Tropylium ion, a common fragment from substituted benzene (B151609) rings. |

Advanced Nuclear Magnetic Resonance Techniques for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) techniques are unparalleled in their ability to elucidate the detailed three-dimensional structure of molecules in solution, including their stereochemistry and conformational preferences. ipb.ptmdpi.com For derivatives of 1-(4-tert-butylphenyl)-3-chloropropan-1-one that are chiral, or for the parent compound to understand its flexibility, a suite of 1D and 2D NMR experiments is employed.

Conformational analysis relies heavily on the measurement of scalar (J) coupling constants and the observation of through-space interactions via the Nuclear Overhauser Effect (NOE). auremn.org.brdiva-portal.org The magnitude of the vicinal coupling constant (³J) between the protons on the C2 and C3 carbons of the chloropropane chain, for instance, is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, the preferred staggered or eclipsed conformations of the side chain can be determined. researchgate.net

For chiral derivatives, NMR is essential for determining relative stereochemistry. nih.govnorthwestern.edu Two-dimensional techniques are particularly powerful:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the connectivity of the carbon backbone. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to piece the molecular structure together.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing crucial information for determining the relative configuration of stereocenters and the predominant conformation of the molecule. mdpi.com

By integrating data from these experiments, a comprehensive 3D model of the molecule in solution can be constructed. nih.gov

Table 2: Application of Advanced NMR Techniques for Structural Analysis

| NMR Technique | Information Gained | Application to 1-(4-tert-butylphenyl)-3-chloropropan-1-one Derivatives |

| ¹H NMR | Chemical shifts, coupling constants (J-values) | Determines proton environments and dihedral angles along the C2-C3 bond, indicating preferred conformation. |

| ¹³C NMR | Chemical shifts of carbon atoms | Confirms the carbon skeleton and identifies functional groups. |

| COSY | ¹H-¹H scalar coupling correlations | Establishes the proton connectivity within the chloropropane chain and the aromatic ring. |

| HSQC/HMBC | ¹H-¹³C one-bond and long-range correlations | Unambiguously assigns all proton and carbon signals, confirming the overall molecular structure. |

| NOESY/ROESY | ¹H-¹H through-space correlations | For chiral derivatives, it reveals the relative orientation of substituents, establishing relative stereochemistry. Provides evidence for specific conformers. |

Vibrational Circular Dichroism (VCD) and Chiroptical Spectroscopy for Absolute Configuration Determination

For chiral derivatives of 1-(4-tert-butylphenyl)-3-chloropropan-1-one, determining the absolute configuration (AC) is a critical task. Vibrational Circular Dichroism (VCD), a form of chiroptical spectroscopy, has emerged as a powerful and reliable method for this purpose, especially for molecules in solution. biotools.usnih.govwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer. researchgate.netnih.gov

The determination of the absolute configuration using VCD involves a combined experimental and theoretical approach: scm.com

The experimental VCD spectrum of an enantiomerically enriched sample is measured.

Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer). mdpi.com

The predicted spectrum is then compared to the experimental spectrum.

A good agreement between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the AC as R. If the experimental spectrum is the mirror image of the calculated R-spectrum, the AC is assigned as S.

This method is highly effective even for conformationally flexible molecules, although it may require calculating the spectra for multiple low-energy conformers and generating a Boltzmann-averaged spectrum for comparison. schrodinger.com Other chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) complement VCD analysis, providing additional confidence in the stereochemical assignment by probing electronic transitions. nih.govnih.govmdpi.com

Table 3: Steps for Absolute Configuration Determination using VCD

| Step | Procedure | Purpose |

| 1. Sample Preparation | Prepare a solution of the enantiomerically pure or enriched chiral derivative. | To obtain a measurable chiroptical signal. |

| 2. Experimental Measurement | Record the VCD and infrared (IR) spectra of the sample. | To obtain the experimental vibrational fingerprint of the specific enantiomer. |

| 3. Computational Modeling | Perform a conformational search and geometry optimization for one enantiomer (e.g., R) using quantum chemistry software. | To find the most stable conformers of the molecule. |

| 4. Spectrum Calculation | Calculate the theoretical IR and VCD spectra for the low-energy conformers and generate a Boltzmann-averaged spectrum. | To predict the VCD spectrum based on first principles for a known configuration. |

| 5. Spectral Comparison | Compare the experimental VCD spectrum with the calculated spectrum. | To assign the absolute configuration. A direct match confirms the calculated configuration; a mirror-image match confirms the opposite configuration. |

Computational Studies and Theoretical Insights into 1 4 Tert Butylphenyl 3 Chloropropan 1 One Reactivity

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-(4-tert-Butylphenyl)-3-chloropropan-1-one. northwestern.eduwavefun.comresearchgate.net These methods focus on the electron density to determine the molecule's properties, offering a balance between accuracy and computational cost. researchgate.net

Theoretical calculations, such as those using the B3LYP method with a 6-311G** basis set, can provide a detailed picture of the molecule's stable structure. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. mdpi.com For analogous compounds, it has been shown that regions with high electron density, such as those around oxygen atoms and π-systems, are prone to electrophilic attack. mdpi.com

Quantum chemical parameters derived from these calculations, including hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), serve as descriptors for the molecule's chemical behavior. mdpi.com For instance, a lower hardness and higher softness value, as observed in similar chalcone (B49325) derivatives, suggest higher reactivity. mdpi.com

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ELUMO - EHOMO) | ΔE | Chemical reactivity and stability |

| Hardness | η | Resistance to change in electron distribution |

| Softness | S | Reciprocal of hardness, indicates reactivity |

| Electronegativity | χ | Power of an atom to attract electrons |

| Electrophilicity Index | ω | Propensity to accept electrons |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical transformations of 1-(4-tert-Butylphenyl)-3-chloropropan-1-one involves modeling its reaction pathways and analyzing the corresponding transition states. These computational studies can predict the feasibility and kinetics of various reactions. For example, in the study of related fluorinated acetophenone (B1666503) derivatives, transition-state analogue inhibitors of human acetylcholinesterase were investigated. mdpi.com

Such modeling can depict the step-by-step mechanism of a reaction, including the formation of intermediates and the energy barriers that must be overcome. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is crucial for determining the reaction rate. These theoretical approaches can complement experimental findings to provide a complete picture of a molecule's reactivity and potential reaction mechanisms. wavefun.com

Spectroscopic Property Prediction (e.g., Mass Spectral Fragmentation Prediction)

Computational methods are also employed to predict the spectroscopic properties of 1-(4-tert-Butylphenyl)-3-chloropropan-1-one, including its mass spectral fragmentation patterns. Electron ionization (EI) mass spectrometry typically involves the collision of a high-energy electron with a molecule, leading to the formation of a molecular ion that can then fragment. uni-saarland.de

The fragmentation of the molecular ion is not random; it follows predictable pathways that are influenced by the molecule's structure and the stability of the resulting fragments. uni-saarland.de For ketones, a primary fragmentation mode is α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edu In the case of 1-(4-tert-Butylphenyl)-3-chloropropan-1-one, this would involve the cleavage of the bonds on either side of the carbonyl group. Another potential fragmentation pathway is the McLafferty rearrangement, which can occur if the alkyl chain is sufficiently long. miamioh.edu

The fragmentation of related compounds, such as tert-butylnaphthalenes, has been studied using mass analyzed ion kinetic energy (MIKE) spectrometry. These studies show that the primary fragmentation is the loss of a methyl radical from the tert-butyl group. researchgate.net Similar fragmentation patterns, including the loss of the tert-butyl group or the chloropropyl side chain, would be expected for 1-(4-tert-Butylphenyl)-3-chloropropan-1-one.

| Fragment Ion | Proposed Structure | Formation Pathway |

|---|---|---|

| [M - CH3]+ | Loss of a methyl radical from the tert-butyl group | α-cleavage |

| [M - C4H9]+ | Loss of the tert-butyl group | α-cleavage |

| [C10H13O]+ | 4-tert-Butylbenzoyl cation | Cleavage of the C-C bond adjacent to the carbonyl group |

| [C3H4Cl]+ | Chloropropenyl cation | Cleavage and rearrangement |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 1-(4-tert-Butylphenyl)-3-chloropropan-1-one, including its conformational flexibility and intermolecular interactions. frontiersin.org These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. frontiersin.org

Conformational analysis is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. upenn.edu The presence of the flexible chloropropyl chain and the bulky tert-butyl group suggests that the molecule can adopt various conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the energy barriers between them. upenn.edu

Furthermore, MD simulations can shed light on how 1-(4-tert-Butylphenyl)-3-chloropropan-1-one interacts with other molecules, such as solvents or biological macromolecules. These simulations can reveal the nature of intermolecular forces, including van der Waals interactions and hydrogen bonding, which are critical for understanding the compound's behavior in different environments. frontiersin.org For instance, simulations of similar molecules have been used to understand their binding to protein active sites. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-tert-Butylphenyl)-3-chloropropan-1-one, and how can researchers optimize reaction conditions?

- Methodological Answer : The compound is synthesized via a ring-opening reaction using tert-butyl-substituted epoxides or Friedel-Crafts acylation. For example, a visible-light-mediated halogenation approach yields the product as a colorless oil (68% yield) . Key steps include:

- Using 1-(4-tert-Butylphenyl)epoxide as a starting material.

- Halogenation with HCl under photoredox conditions.

- Purification via column chromatography.

Optimization can involve adjusting stoichiometry, solvent polarity, or light intensity to improve yield. Comparative analysis with analogs (e.g., bromophenyl derivatives) may guide condition refinement .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, δ 7.90 (d, J = 8.7 Hz, 2H) and δ 196.5 (carbonyl carbon) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 225.1041 for [M+H]⁺) .

- Chromatography : HPLC or GC-MS ensures purity, especially when isolating byproducts from halogenation .

Q. How can researchers design initial biological activity studies for this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one) to identify bioactive motifs .

- In vitro Assays : Screen for antimicrobial or enzyme inhibitory activity using microplate assays.

- Docking Studies : Use computational tools (e.g., AutoDock) to predict interactions with target proteins, guided by PubChem-derived descriptors .

Advanced Research Questions

Q. How can researchers address low synthetic yields (e.g., 68%) observed in photoredox-mediated synthesis?

- Methodological Answer :

- Mechanistic Analysis : Use kinetic studies (e.g., quenching experiments) to identify rate-limiting steps.

- Catalyst Screening : Test alternative photocatalysts (e.g., Ir-based complexes) to enhance efficiency.

- Solvent Effects : Explore polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What computational strategies predict the compound’s physicochemical properties in absence of experimental data?

- Methodological Answer :

- Quantum Chemical Calculations : Employ Gaussian or ORCA to compute dipole moments, solubility parameters, and logP values.

- Molecular Dynamics (MD) : Simulate crystal packing behavior to predict melting points.

- PubChem Data Integration : Leverage existing data for structurally related compounds (e.g., 3-(4-fluorophenyl)propan-1-ol derivatives) to extrapolate properties .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., Cohen’s d) to assess effect sizes.

- Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability.

- Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

- Methodological Answer :

- Crystal Growth Issues : The tert-butyl group may hinder packing. Use solvent vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) to promote nucleation.

- Data Collection : Employ synchrotron radiation for small or weakly diffracting crystals.

- Refinement : Apply SHELXL for high-resolution refinement, incorporating restraints for disordered tert-butyl moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products